Methyl 2-[(6-methylpyridin-2-yl)amino]acetate
Description
Properties
IUPAC Name |
methyl 2-[(6-methylpyridin-2-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-3-5-8(11-7)10-6-9(12)13-2/h3-5H,6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEOOPIRZIGLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412304-63-3 | |
| Record name | methyl 2-[(6-methylpyridin-2-yl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(6-methylpyridin-2-yl)amino]acetate typically involves the reaction of 2-amino-6-methylpyridine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-methylpyridin-2-yl)amino]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted esters .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(6-methylpyridin-2-yl)amino]acetate serves as a crucial scaffold in drug design due to its unique structural features. The compound's ability to interact with various biological targets makes it a valuable candidate for developing new therapeutics.
Drug Development
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating infections.
- Neuropharmacology : Studies suggest that this compound interacts with neurotransmitter receptors, which could lead to advancements in treating neurodegenerative diseases.
Biological Applications
This compound is utilized in various biological studies, particularly in enzyme interactions and metabolic pathway analyses.
Enzyme Interaction Studies
The compound is used to investigate enzyme kinetics and binding affinities, providing insights into its mechanism of action at the molecular level.
Metabolic Pathway Research
Its role in metabolic pathways has been explored, particularly how it influences cellular processes and responses to stimuli.
Industrial Applications
In addition to its research applications, this compound finds use in industrial settings.
Agrochemicals
The compound is involved in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that enhance agricultural productivity.
Dyes and Pigments
It is also utilized in producing dyes and pigments, showcasing its versatility beyond pharmaceuticals.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
Neuropharmacological Study
A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly modulate neurotransmitter activity, suggesting potential therapeutic effects on mood disorders.
Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound showed promising results against several bacterial strains, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of Methyl 2-[(6-methylpyridin-2-yl)amino]acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Electronic Effects
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| 6-methyl (target) | Electron-donating | Stabilizes pyridine ring; moderate reactivity |
| 6-chloro | Electron-withdrawing | Increases electrophilicity; enhances hydrolysis |
| 6-methoxy | Electron-donating | Improves solubility; stabilizes metal complexes |
Research Findings and Gaps
- Biological Activity : Chloro- and methoxy-substituted analogs have documented applications (e.g., medical intermediates), but the methyl-substituted target lacks such data .
- Synthetic Utility : The compound’s predicted CCS values () suggest utility in analytical workflows, though experimental validation is needed.
Biological Activity
Methyl 2-[(6-methylpyridin-2-yl)amino]acetate is a pyridine derivative that has garnered attention due to its diverse biological activities. This article explores its interactions with biological targets, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₁N₃O₂. Its structure includes a methyl group attached to a pyridine ring and an amino group linked to an acetate moiety. This unique arrangement of functional groups contributes to its biological activity, particularly in neuropharmacology and other fields.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key areas of interest include:
- Neuropharmacology : this compound exhibits properties that may influence neurotransmitter systems, potentially impacting conditions such as anxiety and depression. Research indicates that derivatives of methyl pyridine compounds can modulate neurotransmitter release and receptor activity.
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, which may extend to this compound. Its structural similarity to known antimicrobial agents indicates potential effectiveness against various pathogens .
The mechanism by which this compound exerts its effects involves binding to specific biological targets. The compound's ability to form hydrogen bonds and π-π interactions with biomolecules enhances its binding affinity to receptors and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, influencing metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-(4-amino-6-methylpyridin-2-yl)acetate | Similar pyridine structure | Potential for different biological activity due to substitution patterns |
| Ethyl 4-(6-methylpyridin-2-yl)thiazole-5-carboxylate | Contains thiazole ring | Exhibits antimicrobial properties against specific pathogens |
| 6-Methylpyridin-2-one | Lacks amino group | Known for its role as a precursor in various organic reactions |
This table highlights how variations in structure can lead to diverse biological activities, emphasizing the need for further research on this compound.
Case Studies
- Neuropharmacological Effects : A study examining the effects of similar methyl pyridine derivatives found significant modulation of serotonin receptors, suggesting potential applications in treating mood disorders. The specific binding affinities and efficacy were quantitatively assessed using radiolabeled ligands.
- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 1 µg/mL against common bacterial strains, indicating strong antimicrobial potential. These findings support further exploration of this compound in developing new antibiotics .
Q & A
What are the key spectroscopic characteristics for confirming the structure of Methyl 2-[(6-methylpyridin-2-yl)amino]acetate?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect signals for the methyl ester (~δ 3.6–3.8 ppm, singlet), pyridine protons (δ 7.0–8.5 ppm, split into multiplets due to coupling), and the methyl group on the pyridine ring (δ 2.5 ppm, singlet). The amino proton (NH) may appear as a broad peak at δ 5.0–6.0 ppm if not exchanged.
- ¹³C NMR : The ester carbonyl (δ ~170 ppm), pyridine carbons (δ 120–150 ppm), and methyl groups (δ 20–25 ppm) are diagnostic.
- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹), N-H (3300–3500 cm⁻¹), and aromatic C=C (1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 165 (C₉H₁₁NO₂⁺), with fragmentation patterns reflecting loss of COOCH₃ (–31 amu) or the pyridine moiety .
How can X-ray crystallography resolve ambiguities in molecular structure when NMR data is inconclusive?
Advanced Research Perspective:
X-ray crystallography provides unambiguous determination of bond lengths, angles, and stereochemistry. For this compound:
- Use SHELXL (for refinement) and SHELXD (for phase solution) to handle twinned crystals or high-resolution data. These programs are robust for small-molecule structures and can resolve disorder in the pyridine ring or ester group .
- Key metrics: Check the R-factor (<5%), electron density maps for the amino group, and hydrogen-bonding networks involving the NH and ester oxygen.
What synthetic routes are effective for preparing this compound, and what are critical reaction parameters?
Basic Synthesis Strategies:
- Route 1 : Condensation of 6-methylpyridin-2-amine with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours. Monitor by TLC for amine consumption.
- Route 2 : Esterification of 2-[(6-methylpyridin-2-yl)amino]acetic acid using methanol and H₂SO₄ as a catalyst under reflux (similar to ).
- Critical Parameters :
How does the pyridine ring’s substitution pattern influence reactivity in structure-activity studies?
Advanced Analysis:
- Steric Effects : The 6-methyl group increases steric hindrance, reducing nucleophilic attack at the adjacent nitrogen. Compare with unsubstituted pyridine derivatives (e.g., ’s Methyl 2-(pyridin-2-yl)acetate, CAS 1658-42-0), which may exhibit higher reactivity.
- Electronic Effects : Electron-donating methyl groups stabilize the pyridine ring, altering pKa of the amino group and affecting hydrogen-bonding interactions. Computational studies (e.g., DFT) can quantify these effects .
What analytical techniques are recommended for purity assessment, and how should they be validated?
Methodological Guidelines:
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (60:40). Validate via spike-and-recovery experiments (≥98% purity).
- GC-MS : Confirm absence of volatile byproducts (e.g., unesterified acid).
- Melting Point : Compare with literature values (if available) to detect impurities. For novel compounds, differential scanning calorimetry (DSC) provides additional validation .
How can computational chemistry predict stability and reactivity under experimental conditions?
Advanced Computational Approaches:
- Molecular Dynamics (MD) Simulations : Model solvation effects in common solvents (e.g., DMSO, methanol) to predict solubility and degradation pathways.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate bond dissociation energies (e.g., ester hydrolysis susceptibility). Compare with experimental IR/NMR data for validation .
What stability issues are associated with this compound, and how should it be stored?
Basic Stability Profile:
- Hydrolysis Risk : The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Store in anhydrous solvents (e.g., dry DMSO) under inert gas (N₂/Ar).
- Light Sensitivity : Pyridine derivatives may degrade under UV light; use amber vials and store at –20°C for long-term stability .
What strategies mitigate enantiomeric purity challenges in derivative synthesis?
Advanced Chiral Resolution Techniques:
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.
- Asymmetric Catalysis : Employ palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to enforce stereochemistry at the aminoacetate center .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
